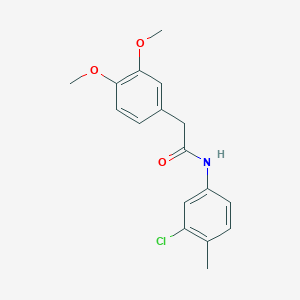![molecular formula C11H12N6O4S B334991 4,5-DIMETHYL-2-{[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE](/img/structure/B334991.png)
4,5-DIMETHYL-2-{[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-2-[2-(3-nitro(1,2,4-triazolyl))acetylamino]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-[2-(3-nitro(1,2,4-triazolyl))acetylamino]thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur, can be employed to form the thiophene ring .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of high-throughput reactors and continuous flow systems to enhance yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dimethyl-2-[2-(3-nitro(1,2,4-triazolyl))acetylamino]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, especially at positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
4,5-Dimethyl-2-[2-(3-nitro(1,2,4-triazolyl))acetylamino]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 4,5-Dimethyl-2-[2-(3-nitro(1,2,4-triazolyl))acetylamino]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme function by binding to the active site, preventing substrate access. The nitro group in the triazole ring can also participate in redox reactions, influencing cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxamide: A simpler thiophene derivative with similar structural features.
3-Nitro-1,2,4-triazole: Shares the triazole ring with a nitro substituent.
4,5-Dimethylthiophene: Lacks the triazole and carboxamide groups but has a similar thiophene core.
Uniqueness
4,5-Dimethyl-2-[2-(3-nitro(1,2,4-triazolyl))acetylamino]thiophene-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H12N6O4S |
|---|---|
Poids moléculaire |
324.32 g/mol |
Nom IUPAC |
4,5-dimethyl-2-[[2-(3-nitro-1,2,4-triazol-1-yl)acetyl]amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C11H12N6O4S/c1-5-6(2)22-10(8(5)9(12)19)14-7(18)3-16-4-13-11(15-16)17(20)21/h4H,3H2,1-2H3,(H2,12,19)(H,14,18) |
Clé InChI |
PIKMGYXXXIPBPZ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CN2C=NC(=N2)[N+](=O)[O-])C |
SMILES canonique |
CC1=C(SC(=C1C(=O)N)NC(=O)CN2C=NC(=N2)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 6-tert-butyl-2-[(diphenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B334911.png)



![Ethyl 5-(aminocarbonyl)-2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B334918.png)





methyl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B334927.png)


